SnS2 has been explored for its use in photovoltaic devices due to its suitable bandgap and high absorption coefficient. The synthesis of SnS2 in various forms, such as single-crystals and thin films, has been studied to optimize its physical and chemical properties for solar cell applications. Additionally, SnS2-based photodetectors have demonstrated high responsivity and fast response times, indicating the material's promise for next-generation optoelectronic applications15.
In the field of energy storage, SnS2 has been considered as an anode material for lithium and sodium-ion batteries. The high theoretical capacity and low cost of SnS2 are advantageous, but challenges such as low electrical conductivity and large volume changes during cycling need to be addressed. Heterostructured SnS/TiO2@C hollow nanospheres have been developed to improve conductivity and structural integrity, resulting in superior lithium and sodium storage performance6.
The exfoliation of SnS to produce nanosheets has opened up possibilities for two-dimensional electronic devices. The scalable solution processing of SnS nanosheets is a crucial step toward the commercial exploitation of two-dimensional materials, which could significantly impact the future electronics industry4.
SnS2's properties also make it suitable for sensor applications. Its layered structure, similar to black phosphorus, allows for bandgap tuning by thinning the material to nanoscale dimensions, which is beneficial for various sensing technologies. Moreover, SnS2's stability and electronic properties have been leveraged in other applications, including dye-sensitized solar cells and as a photo-absorber in solar cells78.
Tin sulfide is classified as a II-VI semiconductor and is part of the broader family of transition metal dichalcogenides. It exhibits a layered structure similar to that of cadmium iodide, consisting of layers of tin atoms sandwiched between two layers of sulfur atoms. This structural arrangement contributes to its semiconducting behavior and optical properties.
Several methods have been developed for synthesizing tin sulfide, each with distinct parameters and outcomes:
Tin sulfide crystallizes in a hexagonal structure with a space group . The molecular structure consists of alternating layers of tin atoms and sulfur atoms, where each tin atom is coordinated by six sulfur atoms in a distorted octahedral geometry. The bond lengths between tin and sulfur are approximately 2.30 Å, indicative of strong covalent bonding within the layers.
Tin sulfide participates in various chemical reactions:
The mechanism by which tin sulfide functions as a semiconductor involves its electronic structure:
Tin sulfide has diverse applications across various fields:
Tin Sulfide (SnS₂) adopts a layered hexagonal (2H) polytype at ambient conditions, belonging to the space group P3m1 (No. 164). Its structure consists of Sn⁴⁺ ions sandwiched between two layers of S²⁻ ions in a trigonal prismatic arrangement, forming S-Sn-S trilayers (Figure 1). Each tin atom coordinates with six sulfur atoms, creating octahedral sites, while weak van der Waals forces connect adjacent layers along the c-axis with an interlayer spacing of 5.88 Å [1] [7]. This configuration enables mechanical exfoliation down to atomically thin sheets.
The 2H polytype dominates SnS₂’s crystal morphology, characterized by an AB stacking sequence where sulfur atoms in adjacent layers align directly. Under high-temperature synthesis (>600°C), a trigonal (4H) polytype with ABCB stacking emerges, exhibiting a larger c-axis parameter (≥11.51 Å) and altered electronic properties. The 4H phase demonstrates enhanced thermal stability but remains less studied due to synthesis complexities [1] [4].
The interlayer van der Waals gap (≈2.98 Å) facilitates ion intercalation, crucial for electrochemical applications. Density Functional Theory calculations reveal a layer-dependent binding energy of 25–30 meV/Ų, significantly weaker than covalent intralayer Sn-S bonds (3.2 eV/Å). This anisotropy enables facile cleavage but limits out-of-plane electrical conductivity [1] [2].
Unlike MoS₂ or WS₂, SnS₂ exhibits stronger ionic character due to tin’s lower electronegativity (Sn: 1.96; Mo: 2.16). This reduces exciton binding energies but enhances dielectric screening. Additionally, SnS₂’s octahedral coordination contrasts with the trigonal geometry of Group VI TMDCs, leading to distinct band degeneracies (Table 1) [2] [7].
Table 1: Structural Comparison of SnS₂ with Representative TMDCs
Property | SnS₂ | MoS₂ | WS₂ | |
---|---|---|---|---|
Crystal System | Hexagonal | Hexagonal | Hexagonal | |
Space Group | P3m1 | P6₃/mmc | P6₃/mmc | |
Interlayer Gap (Å) | 5.88 | 6.15 | 6.18 | |
Coordination | Octahedral | Trigonal | Trigonal | |
Mobility (cm²/V·s) | 230 (electron) | 200 (electron) | 140 (electron) | [2] [7] |
SnS₂ is an n-type semiconductor with a bulk indirect bandgap of 2.2–2.35 eV, confirmed by photoluminescence and absorption spectroscopy. Valence band maxima (VBM) reside at the Γ-point, while conduction band minima (CBM) occur along the M-Γ path. This indirect nature arises from orbital hybridization: Sn 5s/p and S 3p states dominate the CBM and VBM, respectively [1] [5].
Bulk SnS₂’s indirect gap transitions to a direct gap of 2.8–3.1 eV in monolayers due to quantum confinement. Layer-thinning lifts Brillouin zone degeneracies, shifting the CBM to Γ. For bilayer SnS₂, the indirect gap persists (2.4 eV), but monolayer calculations predict a 0.5 eV blue shift and direct transitions [1] [5] [6].
Sulfur vacancies (Vₛ) dominate native defects, introducing shallow donor states 0.1–0.3 eV below CBM. Tin interstitials (Snᵢ) act as deeper donors (0.5 eV below CBM), while tin vacancies (Vₛₙ) create acceptor states. Density Functional Theory simulations predict Vₛ formation energies of 1.2 eV under S-poor conditions, explaining n-type conductivity in as-grown samples (Table 2) [1] [4].
Table 2: Defect Formation Energies (Eₜ) in SnS₂
Defect Type | Eₜ (eV) | Electronic Impact | Charge State | |
---|---|---|---|---|
S Vacancy (Vₛ) | 1.2 | Shallow donor (n-type) | +2 | |
Sn Interstitial (Snᵢ) | 2.1 | Deep donor (n-type) | +2 | |
Sn Vacancy (Vₛₙ) | 0.9 | Acceptor (p-type compensation) | -2 | |
S interstitial (Sᵢ) | 3.5 | Neutral | 0 | [1] [4] |
SnS₂ exhibits a high absorption coefficient (α > 10⁵ cm⁻¹) at wavelengths <600 nm, exceeding silicon by two orders of magnitude. This arises from direct transitions at the M and K points, despite its indirect bulk gap. Photoluminescence spectra reveal a sharp emission peak at 2.8–3.0 eV in monolayers, confirming direct-gap behavior [1] [6] [8].
Photoluminescence quantum yield reaches 15% in defect-free monolayers at 300 K. The absorption spectrum features A (2.85 eV) and B (3.15 eV) excitonic peaks attributed to K-valley transitions. Extinction coefficients (k) range from 0.05 (at 1.5 eV) to 0.45 (at 3.5 eV), while refractive indices (n) decrease from 3.2 to 2.4 across visible wavelengths [6] [8].
Figure 1: SnS₂ Crystal Structure and Optical Response
Top View: S - Sn - S S - Sn - S / \ / \ S S S S Side View (van der Waals Gap): S----Sn----S : 5.88 Å gap : S----Sn----S
Illustration of the 2H polytype showing intralayer covalent bonds and interlayer van der Waals gaps, with absorption spectra inset for bulk (black) vs. monolayer (red) [1] [6].
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